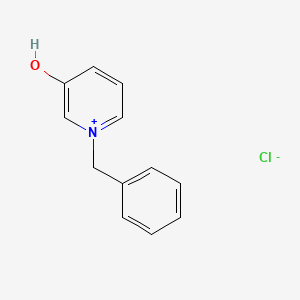

O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride

Vue d'ensemble

Description

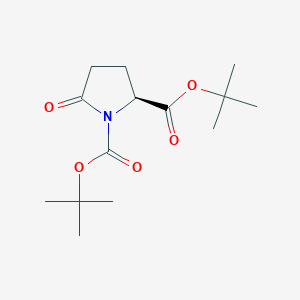

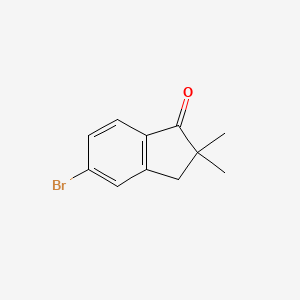

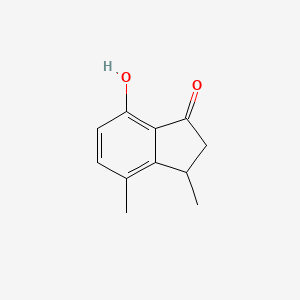

O-Benzoyl-N-tert-butylhydroxylamine hydrochloride is a chemical compound that serves as an intermediate in organic synthesis. It is related to a class of compounds where the hydroxylamine functionality is protected by a benzoyl group, and the nitrogen atom carries a tert-butyl group. This structure is significant in the synthesis of various organic molecules, including heterocycles and other nitrogen-containing compounds.

Synthesis Analysis

The synthesis of O-benzoylhydroxylamines can be achieved through various methods. One approach involves the reaction of N-benzoyl-N-t-butylhydroxylamine with thionyl chloride, which yields O-chlorosulfinylbenzohydroximoyl chloride as the main product. This intermediate can then be treated with ethanol to produce benzohydroximoyl chloride in good yield, which is a useful precursor for the synthesis of substituted benzohydroximoyl chlorides . Another method for synthesizing related compounds is the thermal decomposition of O-acyl-N-[2-(methylthio)benzoyl]-N-t-butylhydroxylamines, which results in a variety of products including N-t-butyl-2-(acyloxymethylthio)benzamide and 2-t-butyl-1,2-benzothiazol-3(2H)-one .

Molecular Structure Analysis

The molecular structure of O-benzoylhydroxylamines is influenced by the steric interactions of the substituents on the nitrogen atom. Silylation of N,O-diacylhydroxylamines, for example, leads to the formation of O-silylated products, with the configuration on the C-N bond being controlled by these steric interactions. Z isomers are formed almost exclusively from N-benzoylhydroxylamines, indicating a preference for certain molecular conformations .

Chemical Reactions Analysis

O-Benzoylhydroxylamines are versatile intermediates in organic synthesis. They can act as alkyl nitrene precursors, facilitating the synthesis of saturated N-heterocycles from primary amines . The reactivity of these compounds can also be demonstrated in the base-induced transposition of sulfur and oxygen atoms in O-benzoyl derivatives, leading to the formation of products with rearranged phosphorus, nitrogen, and sulfur atoms .

Physical and Chemical Properties Analysis

The physical and chemical properties of O-benzoyl-N-tert-butylhydroxylamine hydrochloride and related compounds are determined by their functional groups and molecular structure. For instance, the thermal decomposition of these compounds can lead to a variety of products, indicating their thermal instability under certain conditions . The silylation reactions and the resulting NMR spectra provide insights into the electronic environment and the stability of various isomers . The reactivity of these compounds in different chemical reactions, such as the formation of iminopyridinium ylides and the acetolysis and hydrolysis of N,O-dibenzyl-N-nitrosohydroxylamines , further illustrates their diverse chemical behavior.

Applications De Recherche Scientifique

-

Organic Synthesis : This compound can be used as a reagent in organic synthesis. It can participate in various reactions to form new bonds or functional groups, contributing to the synthesis of complex organic molecules.

-

Medicinal Chemistry : In medicinal chemistry, this compound could be used in the synthesis of pharmaceuticals. Its properties might be useful in creating new drugs or improving the synthesis of existing ones.

-

Material Science : This compound could be used in the synthesis of new materials. For example, it might be used in the creation of polymers or other complex materials.

-

Analytical Chemistry : This compound could be used as a standard or reagent in analytical chemistry. It might be used in techniques such as chromatography or spectroscopy.

-

Biochemistry : In biochemistry, this compound could be used in the study of biological systems. It might be used in the synthesis of probes or other tools for studying biological systems.

-

Environmental Chemistry : This compound could be used in environmental chemistry studies. For example, it might be used in the study of chemical processes in the environment or the impact of human activities on these processes.

-

Catalysis : This compound could be used as a catalyst or a component of a catalyst in various chemical reactions. Catalysts are substances that increase the rate of a chemical reaction by reducing the energy barrier of the reaction.

-

Agricultural Chemistry : In agricultural chemistry, this compound could be used in the synthesis of pesticides or fertilizers. Its properties might be useful in creating new compounds that can help improve crop yield or pest resistance.

-

Food Chemistry : This compound could be used in food chemistry, such as in the synthesis of food additives or in the analysis of food components.

-

Cosmetic Chemistry : In cosmetic chemistry, this compound could be used in the formulation of cosmetics or personal care products. It might be used in the synthesis of new ingredients or in the improvement of existing formulations.

-

Petroleum Chemistry : This compound could be used in petroleum chemistry, such as in the processing of crude oil or in the synthesis of petroleum derivatives.

-

Textile Chemistry : In textile chemistry, this compound could be used in the treatment or dyeing of textiles. It might be used in the synthesis of new dyes or in the improvement of existing dyeing processes.

Safety And Hazards

Propriétés

IUPAC Name |

(tert-butylamino) benzoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2.ClH/c1-11(2,3)12-14-10(13)9-7-5-4-6-8-9;/h4-8,12H,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAYHNCIDRZTSPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NOC(=O)C1=CC=CC=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30498330 | |

| Record name | [(tert-Butylamino)oxy](phenyl)methanone--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30498330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride | |

CAS RN |

66809-86-7 | |

| Record name | [(tert-Butylamino)oxy](phenyl)methanone--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30498330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

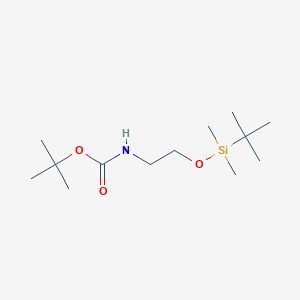

![(R)-2-[(tert-Butyldimethylsilyl)oxy]-2-(3-chlorophenyl)acetaldehyde](/img/structure/B1338424.png)